molecular formula C14H9F3O5 B3059571 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one CAS No. 76301-24-1

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one

Cat. No. B3059571
CAS RN: 76301-24-1
M. Wt: 314.21 g/mol
InChI Key: NSYPJSPCYBZGJP-UHFFFAOYSA-N
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Description

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one is a chemical compound with the molecular formula C14H9F3O5 . It is also known by other names such as Isopimpinellin and 5,8-Dimethoxypsoralen .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Nucleophilic Reactivity

    A study by Ali et al. (2020) explored the chemical reactivity of a compound synthesized from 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one. This compound demonstrated interesting interactions with various mono- and di-nitrogen nucleophiles, leading to the creation of novel enamines, enaminones, and benzofuran derivatives with potential applications in synthetic chemistry (Ali, Assiri, Ibrahim, & Yahia, 2020).

  • Synthesis of Heterocyclic Systems

    Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate to construct various heterocyclic systems linked to the furo[3,2-g]chromene moiety. This research could have implications for the development of new materials or pharmaceuticals (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

  • Synthesis of Antimicrobial and Anticancer Compounds

    The same study by Ibrahim et al. (2022) also evaluated the antimicrobial and anticancer activities of the synthesized compounds, demonstrating their potential in medical and pharmaceutical applications (Ibrahim et al., 2022).

Molecular Structure and Properties

  • Molecular Structure Analysis: The molecular structure of derivatives of 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one, such as the Khellin Quinone, has been analyzed to understand their planar molecular skeletons and intermolecular interactions. This information is crucial for applications in material science and pharmaceuticals (Yakoubi, Hila, Habib, & Bizid, 1997).

Biological Activity and Potential Therapeutic Uses

  • Evaluation as Kinase Inhibitors

    A series of derivatives synthesized from related compounds were tested as EGFR and VEGFR-2 kinase inhibitors. This suggests potential applications in cancer therapy and drug development (Amr et al., 2017).

  • Antimicrobial Agents Synthesis

    The synthesis of furochromone-based antimicrobial agents using 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one highlights its application in the development of new antimicrobial drugs (Snieckus & Richardson, 2020).

  • In Vitro Evaluation for Alzheimer’s Disease

    Derivatives of this compound have been evaluated as potential anti-Alzheimer’s agents. Their effectiveness against key enzymes involved in Alzheimer’s disease showcases their potential in therapeutic applications (Mphahlele, Gildenhuys, & Agbo, 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

4,9-dimethoxy-7-(trifluoromethyl)furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O5/c1-19-10-6-3-4-21-11(6)13(20-2)12-9(10)7(18)5-8(22-12)14(15,16)17/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYPJSPCYBZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355417
Record name 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one

CAS RN

76301-24-1
Record name 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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